![molecular formula C11H13NO3S B2458153 Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate CAS No. 339100-30-0](/img/structure/B2458153.png)
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H13NO3S It is known for its unique structure, which includes a thiophene ring and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with methyl alcohol to yield the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the azetidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Hydroxylated azetidinone derivatives
Substitution: Amides, other esters
Scientific Research Applications
Organic Synthesis
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds which are essential in pharmaceuticals and agrochemicals .
Biological Studies
The compound's structure makes it a useful tool for investigating enzyme interactions and protein binding. Its azetidinone moiety can inhibit specific enzymes by forming covalent bonds at their active sites, thus blocking their activity. This property is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
Material Science
In the field of materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The thiophene ring contributes to electronic properties that are advantageous for these applications, making it a candidate for developing advanced materials .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Studies have reported IC50 values as low as 2.6 nM against various cancer cell lines, indicating strong antiproliferative activity .
Case Study 2: Enzyme Inhibition
In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its mechanism involves covalent modification of the enzyme's active site, leading to decreased enzymatic activity and potential therapeutic effects in diseases where these enzymes are dysregulated .
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The azetidinone moiety can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the thiophene ring can interact with various biological pathways, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridine-2-carboxylate
- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)furan-2-carboxylate
Uniqueness
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the azetidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .
Biological Activity
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a compound characterized by its unique structure, which combines a thiophene ring and an azetidinone moiety. This structural combination has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13NO3S. The compound features a thiophene ring that is known for its electron-rich properties and an azetidinone structure that can participate in various chemical reactions.
Property | Value |
---|---|
Molecular Weight | 239.29 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | 339100-30-0 |
Synthesis
The synthesis of this compound typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. This reaction is often facilitated by dehydrating agents like thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with methanol to yield the ester .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving analogs of this compound demonstrated moderate to high antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), with some compounds showing IC50 values as low as 4.47 μM .
The biological mechanism of action is believed to involve the inhibition of specific enzymes through covalent bonding with their active sites. The azetidinone moiety may block enzyme activity while the thiophene ring could modulate cellular signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, one study found that derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various pathogens .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized compounds on four human cancer cell lines using the MTT assay. The results indicated that several compounds significantly inhibited cell proliferation, suggesting potential as anticancer agents.
- Molecular Docking Studies : Molecular docking studies have been conducted to explore the interaction between these compounds and tubulin, revealing a possible binding mode that supports their role as tubulin inhibitors .
Properties
IUPAC Name |
methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6-12(10(11)14)7-4-5-16-8(7)9(13)15-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYBUKECFFHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(SC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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